(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate
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Overview
Description
BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE: is a chemical compound with the molecular formula C25H26N2O4 and a molecular weight of 418.497 g/mol . This compound is known for its unique structure, which includes two 4-methylbenzyl groups and a 4-methyl-1,3-phenylene biscarbamate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE typically involves the reaction of 4-methylbenzyl isocyanate with 4-methyl-1,3-phenylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
- BIS(2-ACETYLPHENYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
- BIS(2-NAPHTHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
- BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
Comparison: Compared to these similar compounds, BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is unique due to its specific substitution pattern and the presence of 4-methylbenzyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
6669-57-4 |
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Molecular Formula |
C25H26N2O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C25H26N2O4/c1-17-4-9-20(10-5-17)15-30-24(28)26-22-13-8-19(3)23(14-22)27-25(29)31-16-21-11-6-18(2)7-12-21/h4-14H,15-16H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
QGQJTLMFBCWPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C)NC(=O)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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